molecular formula C12H12INO2 B1296819 2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione CAS No. 5457-30-7

2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione

Cat. No. B1296819
CAS RN: 5457-30-7
M. Wt: 329.13 g/mol
InChI Key: RDVFAHFZNOEVLZ-UHFFFAOYSA-N
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Description

2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione, also known as IBID, is an organoiodine compound that has been studied for its potential applications in organic synthesis, medical research, and biochemistry. IBID is a versatile reagent that can be used to synthesize a variety of compounds, including heterocycles, polymers, and pharmaceuticals. IBID is also a useful tool for investigating biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Reactions

A pivotal aspect of the research on 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione derivatives involves their synthesis and the exploration of their chemical reactivity. For instance, Hou et al. (2007) demonstrated the formation of 4,5,6,7-tetrahydroisoindoles through a palladium-catalyzed hydride reduction of substituted isoindolines. This method also highlighted the reductive dehalogenation of halogen-substituted isoindolines, providing a pathway to access variously substituted isoindole derivatives (Hou, Wang, Chung, Hsieh, & Tsai, 2007).

Anticancer and Biological Activities

Research by Tan et al. (2020) evaluated the structure-activity relationships and molecular modelling studies of novel isoindole-1,3(2H)-dione compounds containing different functional groups. This study elucidated the anticancer activity of these compounds, varying with the substituents attached to the isoindole core, thereby opening avenues for the development of new chemotherapeutic agents (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

Xanthine Oxidase Inhibition

Gunduğdu et al. (2020) conducted a study on the xanthine oxidase inhibitory activities of isoindole-1,3(2H)-dione derivatives. This research indicated that phenyl ring substituents significantly enhance the inhibitory effect of these compounds on xanthine oxidase, suggesting their potential application in treating diseases related to oxidative stress (Gunduğdu, Noma, Taşkın-Tok, Ateş, & Kishali, 2020).

Optical Properties and Material Science Applications

The study by Tan et al. (2018) focused on the synthesis and optical properties of some isoindoline-1,3-dione compounds. By analyzing their optical band gap, refractive index, and absorbance band edge, the study provided insights into the potential application areas of these materials in optics and material science (Tan, Kizilkaya, Gündüz, & Kara, 2018).

properties

IUPAC Name

2-(4-iodobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVFAHFZNOEVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282210
Record name 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione

CAS RN

5457-30-7
Record name 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5457-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC24941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5.0 g (0.018 mol) of N-(4-bromobutyl)phthalimide in 116 mL of acetone was treated with 20.7 g (0.125 mol) of potassium iodide and stirred at room temperature for 5 days. The reaction was filtered and the filtrate was diluted with 400 mL of ether, then filtered again through celite. The filtrate was concentrated at reduced pressure. The resulting solid was recrystallized from 300 mL of hexane (filtered hot and boiled down to 150 mL) to yield 4.0 g (68.6%) of 3 as white needles.
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Yield
68.6%

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